Rilzabrutinib is a novel small-molecule inhibitor specifically targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling. This compound is classified as a reversible covalent inhibitor, which allows it to provide prolonged target engagement while minimizing off-target effects. Rilzabrutinib is primarily investigated for its therapeutic potential in autoimmune diseases and certain hematological malignancies.
Rilzabrutinib is derived from a series of chemical modifications aimed at enhancing the specificity and efficacy of BTK inhibitors. It is part of a broader class of compounds known as BTK inhibitors, which are being developed to treat conditions such as rheumatoid arthritis and various types of lymphomas. The compound was developed by the pharmaceutical company Principia Biopharma, which has since been acquired by Sanofi.
The synthesis of Rilzabrutinib involves several key steps, beginning with the formation of a pyrazolo-pyrimidin-amine core structure. The synthesis can be summarized as follows:
The complete synthetic route includes multiple reaction steps, each carefully controlled to optimize yield and purity, ultimately leading to Rilzabrutinib's successful synthesis .
Rilzabrutinib has a complex molecular structure characterized by its pyrazolo-pyrimidin-amine framework. The molecular formula is , and its molecular weight is approximately 255.3 g/mol. The compound features several functional groups that enhance its binding affinity for BTK, including:
The three-dimensional conformation of Rilzabrutinib allows for optimal interaction with BTK, facilitating its inhibitory action .
Rilzabrutinib's mechanism involves several key chemical reactions:
Rilzabrutinib exerts its pharmacological effects primarily through the inhibition of BTK, which is pivotal in B cell receptor signaling and subsequent activation pathways. By binding to BTK:
Rilzabrutinib is primarily being investigated for its applications in:
Bruton’s tyrosine kinase (BTK) is a cytoplasmic non-receptor kinase belonging to the Tec family, expressed in hematopoietic cells (B lymphocytes, macrophages, neutrophils, mast cells) but absent in T lymphocytes and plasma cells. Structurally, BTK comprises five domains: pleckstrin homology (PH), proline-rich Tec homology (TH), SRC homology 3 (SH3), SH2, and a catalytic kinase domain. The PH domain mediates membrane translocation by binding phosphatidylinositol-3,4,5-trisphosphate (PIP3), while the catalytic domain contains Cys481—a critical residue for covalent inhibitor binding [1] [9].
BTK is indispensable for B-cell receptor (BCR) signaling. Upon antigen engagement, BTK activates downstream pathways (PI3K, MAPK, NF-κB) that drive B-cell proliferation, differentiation, and antibody production. Beyond adaptive immunity, BTK regulates innate immune responses through Fcγ receptor (FcγR) and Fcε receptor (FcεR) signaling in macrophages, neutrophils, and mast cells. This dual role enables BTK to influence autoantibody production, inflammatory cytokine release (e.g., IL-6, TNF-α), and immune complex-mediated inflammation [4] [9].
Hyperactivation of BTK-dependent pathways contributes to pathogenic mechanisms in autoimmune diseases:
Unlike B-cell-depleting biologics (e.g., rituximab), BTK inhibitors modulate cellular activation without causing broad depletion, preserving immune surveillance. Their oral bioavailability further enhances therapeutic utility for chronic conditions [1] [9].
First-generation BTK inhibitors (e.g., ibrutinib, acalabrutinib) are irreversible covalent inhibitors featuring electrophilic warheads (e.g., acrylamide) that permanently alkylate Cys481. While effective in B-cell malignancies, off-target effects (e.g., inhibition of EGFR, ITK) cause toxicities like atrial fibrillation and bleeding. Additionally, Cys481 mutations confer clinical resistance [1] [5].
Table 1: Comparison of BTK Inhibitor Classes
Property | Irreversible Inhibitors | Reversible Inhibitors |
---|---|---|
Binding Mechanism | Permanent Cys481 adduction | Transient covalent bond |
Representative Agents | Ibrutinib, Acalabrutinib | Rilzabrutinib, Evobrutinib |
Selectivity Challenges | Off-target kinase inhibition | Improved kinase specificity |
Resistance Mutations | C481S/R/F, T474I/S/M | Active against C481 mutants |
Reversible covalent inhibitors emerged to address these limitations. Rilzabrutinib exemplifies this class, forming a transient bond with Cys481 via an α-cyanoacrylamide warhead. This allows sustained target engagement while minimizing off-target risks and retaining activity against resistance mutants [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7